Cas no 95426-07-6 (2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid)

2-{(Benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid is a chiral α-amino acid derivative featuring a naphthalene moiety and a benzyloxycarbonyl (Cbz) protecting group. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its role as a protected amino acid intermediate. The Cbz group enhances stability during synthetic procedures while allowing selective deprotection under mild conditions. Its naphthalene ring contributes to hydrophobic interactions, making it useful in designing bioactive molecules. The compound's high purity and well-defined stereochemistry ensure reproducibility in research applications. It is commonly employed in the synthesis of peptidomimetics and as a building block for pharmaceuticals targeting enzyme inhibition or receptor modulation.
2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid structure
95426-07-6 structure
Product Name:2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid
CAS No:95426-07-6
MF:C20H17NO4
MW:335.353285551071
CID:6068232
PubChem ID:14604179
Update Time:2025-06-13

2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid
    • EN300-12412311
    • 95426-07-6
    • 2-{[(benzyloxy)carbonyl]amino}-2-(naphthalen-1-yl)acetic acid
    • Inchi: 1S/C20H17NO4/c22-19(23)18(17-12-6-10-15-9-4-5-11-16(15)17)21-20(24)25-13-14-7-2-1-3-8-14/h1-12,18H,13H2,(H,21,24)(H,22,23)
    • InChI Key: CHCNCQSMLPTWMO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(C(=O)O)C1=CC=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 335.11575802g/mol
  • Monoisotopic Mass: 335.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 75.6Ų

2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid Pricemore >>

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2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid Related Literature

Additional information on 2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid

Comprehensive Overview of 2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid (CAS No. 95426-07-6)

2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid (CAS No. 95426-07-6) is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This compound, often abbreviated as Cbz-Nap-Gly-OH, features a unique molecular structure combining a naphthalene ring and a benzyloxycarbonyl (Cbz) protecting group. Its versatility makes it a valuable intermediate in peptide synthesis and drug development, particularly in the design of enzyme inhibitors and receptor modulators.

The compound's naphthalene-1-yl moiety contributes to its aromatic properties, enhancing its binding affinity to hydrophobic pockets in proteins. Meanwhile, the benzyloxycarbonylamino group serves as a protective shield for the amino functionality, a critical feature in stepwise peptide coupling reactions. Researchers frequently employ this compound in the synthesis of peptide-based therapeutics, a rapidly growing field driven by advancements in targeted drug delivery and personalized medicine.

In recent years, the demand for 2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid has surged due to its role in developing anticancer agents and neuroprotective drugs. Studies highlight its potential in modulating protein-protein interactions, a hot topic in drug discovery circles. For instance, its naphthalene core mimics natural aromatic amino acids, enabling the design of compounds that disrupt pathological protein aggregates implicated in neurodegenerative diseases like Alzheimer's.

From a synthetic chemistry perspective, the compound's carboxylic acid functionality allows for further derivatization via amidation or esterification, making it a flexible building block. This adaptability aligns with the current trend toward fragment-based drug design, where small molecular fragments are optimized into high-affinity ligands. Notably, its CAS No. 95426-07-6 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and bioconjugation applications.

Environmental and safety considerations are also paramount when handling 2-{(benzyloxy)carbonylamino}-2-(naphthalen-1-yl)acetic acid. While not classified as hazardous, proper lab practices—such as using personal protective equipment (PPE) and working in ventilated areas—are recommended. The compound's stability under ambient conditions makes it a practical choice for industrial-scale synthesis, a factor contributing to its popularity in contract research organizations (CROs).

In summary, CAS No. 95426-07-6 represents a cornerstone in modern organic synthesis, bridging the gap between academic research and industrial applications. Its dual role as a peptide precursor and a pharmacophore scaffold underscores its importance in addressing unmet medical needs, particularly in oncology and neurology. As the scientific community continues to explore its potential, this compound remains a subject of intense study and innovation.

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